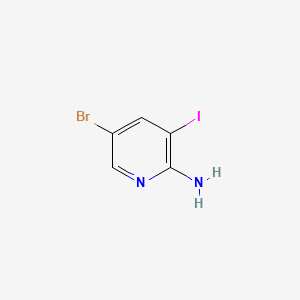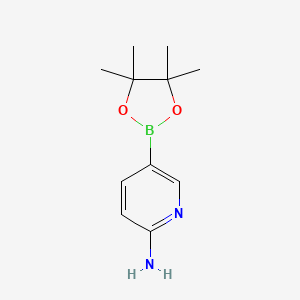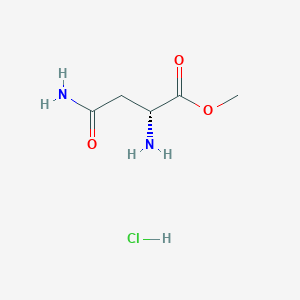
2-Amino-5-bromo-3-iodopyridine
概要
説明
2-Amino-5-bromo-3-iodopyridine is a halogenated pyridine derivative with significant importance in pharmaceutical and chemical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors, which are widely used in cancer chemotherapy .
生化学分析
Biochemical Properties
2-Amino-5-bromo-3-iodopyridine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to be involved in the synthesis of tyrosine kinase inhibitors, which are essential in cancer treatment due to their ability to inhibit the activity of tyrosine kinases, enzymes that play a key role in the signaling pathways that regulate cell division and survival . Additionally, this compound interacts with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of tyrosine kinase inhibitors can lead to the inhibition of cell proliferation in cancer cells, thereby preventing tumor growth . Furthermore, this compound may affect other cellular processes such as apoptosis (programmed cell death) and differentiation, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with tyrosine kinases leads to the inhibition of these enzymes, thereby blocking the signaling pathways that promote cell proliferation and survival . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over time, although its efficacy may decrease due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Studies have identified specific dosage thresholds that maximize the compound’s therapeutic benefits while minimizing its toxicity. For instance, a balance must be struck between achieving sufficient inhibition of tyrosine kinases and avoiding off-target effects that could lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . For instance, its interaction with membrane transporters can facilitate its uptake into cells, where it can exert its effects on intracellular targets. Additionally, the distribution of this compound within tissues can affect its therapeutic efficacy and potential for causing side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate the activity of enzymes and other proteins involved in cellular metabolism and signaling.
準備方法
The synthesis of 2-Amino-5-bromo-3-iodopyridine typically starts from 2-aminopyridine. The process involves two main steps: bromination and iodination.
Bromination: 2-aminopyridine is treated with N-bromosuccinimide (NBS) in an organic solvent to introduce the bromine atom at the 5-position. The reaction is carried out under controlled conditions to minimize side reactions and maximize yield.
Iodination: The brominated product is then subjected to iodination using iodine in the presence of an oxidizing agent such as sodium periodate (NaIO4).
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact. Improvements in reaction conditions and purification procedures have made the scale-up process more efficient and commercially viable .
化学反応の分析
2-Amino-5-bromo-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and iodine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, which are valuable intermediates in drug synthesis .
科学的研究の応用
2-Amino-5-bromo-3-iodopyridine has a wide range of applications in scientific research:
Medicine: It is a key intermediate in the synthesis of tyrosine kinase inhibitors, which are used in cancer treatment.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-5-bromo-3-iodopyridine primarily involves its role as an intermediate in the synthesis of biologically active molecules. For example, in the synthesis of tyrosine kinase inhibitors, the compound contributes to the formation of the active pharmacophore that inhibits the kinase activity, thereby blocking the signaling pathways involved in cancer cell proliferation .
類似化合物との比較
2-Amino-5-bromo-3-iodopyridine can be compared with other halogenated pyridine derivatives, such as:
2-Amino-5-bromopyridine: Lacks the iodine atom, making it less versatile in certain synthetic applications.
2-Amino-3-iodopyridine: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
2-Amino-5-chloropyridine: Chlorine is less reactive than bromine and iodine, leading to different reaction profiles.
The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which allows for a broader range of chemical transformations and applications .
特性
IUPAC Name |
5-bromo-3-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPERZSKJGNUSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363974 | |
| Record name | 2-Amino-5-bromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381233-96-1 | |
| Record name | 2-Amino-5-bromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)


